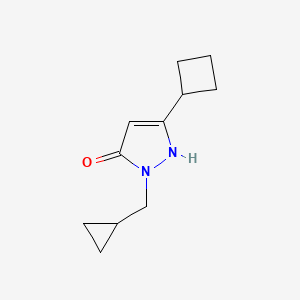

3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol

Beschreibung

Eigenschaften

IUPAC Name |

5-cyclobutyl-2-(cyclopropylmethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-6-10(9-2-1-3-9)12-13(11)7-8-4-5-8/h6,8-9,12H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOKLRDXXAFTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=O)N(N2)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by its unique bicyclic structure, which includes a cyclobutyl and a cyclopropylmethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties.

Chemical Structure

The molecular formula for 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol can be represented as follows:

This compound features a hydroxyl group (-OH) at the 5-position of the pyrazole ring, which is crucial for its biological activity.

The biological activity of 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its solubility and reactivity with biological molecules. This compound may exhibit its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may bind to receptors that play a role in cell signaling, potentially altering cellular responses.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol, highlighting its potential as a therapeutic agent:

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases such as arthritis.

Anticancer Properties

Preliminary investigations into the anticancer activity of 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol have shown promising results. The compound was found to induce apoptosis in cancer cell lines, including breast and colon cancer cells, through mechanisms involving cell cycle arrest and activation of caspases.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study conducted on mice with induced paw edema, administration of 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol resulted in a significant reduction in swelling compared to control groups. The results indicated a dose-dependent response, with higher doses correlating with greater anti-inflammatory effects.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that treatment with this pyrazole derivative led to a marked decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol | Structure | Anti-inflammatory, Anticancer |

| 3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine | Structure | Moderate anti-inflammatory |

| 3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-carboxylic acid | Structure | Weak anticancer |

The comparative analysis shows that while similar compounds exhibit some biological activities, 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol demonstrates more potent effects in both anti-inflammatory and anticancer contexts.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Pyrazole Core

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents at the 1- and 3-positions. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole Derivatives

*Inferred from cyclopropyl’s known role in enhancing metabolic stability .

Key Observations:

- Cyclopropylmethyl vs. This rigidity may improve binding specificity in biological targets.

- Cyclobutyl vs. Phenyl (Position 3): The cyclobutyl group in the target compound is less planar than the phenyl group in 3-phenyl-1H-pyrazol-5-ol, which could reduce π-π stacking interactions but increase lipophilicity. The phenyl analog demonstrates antiproliferative activity, suggesting that substituent polarity and aromaticity play critical roles in bioactivity .

Vorbereitungsmethoden

Pyrazole Core Construction

The pyrazole ring is typically synthesized by cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated ketones or related precursors. One common approach is the reaction of hydrazine hydrate with β-ketoesters or chalcones under reflux or mild catalytic conditions.

- For example, the Michael addition of hydrazine to α,β-unsaturated ketones followed by cyclization is a well-documented method to obtain pyrazole carboxylates, which can be further functionalized.

- Metal-catalyzed synthesis using iron(III) phthalocyanine chloride has been reported to afford 3,5-disubstituted pyrazoles under mild conditions with recyclable catalysts.

Specific Synthetic Route Example

A detailed synthetic sequence reported for related pyrazole derivatives involves:

- Preparation of 1-cyclobutyl-1H-pyrazol-4-amine through amidation and cyclization steps.

- Subsequent N-alkylation with cyclopropylmethyl iodide under Cs2CO3/DMF conditions to yield 1-(cyclopropylmethyl)-1H-pyrazole derivatives.

- Hydroxylation at the 5-position of the pyrazole ring can be achieved by controlled oxidation or by using suitable hydroxy-substituted precursors during ring formation.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate + α,β-unsaturated ketone, EtOH, reflux | 60-90 | Mild conditions, sometimes metal catalyzed |

| N-Alkylation (N1 position) | Cyclopropylmethyl iodide, Cs2CO3, DMF, rt to 80 °C | 40-50 | Regioisomer mixtures possible; reaction optimization needed |

| Cyclobutyl substitution (C3) | 1-cyclobutyl-1H-pyrazol-4-amine + coupling reagents (e.g., HATU, DIEA) | 60-80 | Amidation followed by cyclization |

| Hydroxylation (C5 position) | Oxidation or use of hydroxy-substituted precursors | Variable | Requires careful control to avoid over-oxidation |

Analytical and Purification Techniques

- Purification is typically performed using extraction, drying over sodium sulfate, and solvent evaporation under reduced pressure.

- Final purification often involves recrystallization or chromatographic methods (e.g., column chromatography).

- Characterization includes NMR, MS (ESI), and HPLC to confirm structure and purity.

Research Findings and Optimization

- The use of microwave-assisted synthesis has shown promise in accelerating pyrazole formation and improving yields.

- Regioselectivity in alkylation steps remains a challenge, often resulting in mixtures of regioisomers; reaction conditions such as temperature, solvent, and base choice are critical for optimization.

- Metal-catalyzed routes offer greener alternatives with recyclable catalysts and milder conditions, enhancing sustainability in pyrazole synthesis.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pyrazole ring synthesis | Cyclocondensation, metal catalysis | Hydrazine hydrate, α,β-unsaturated ketones, Fe(III) phthalocyanine chloride | Mild, recyclable catalyst | Moderate yields, catalyst cost |

| Cyclobutyl substitution (C3) | Amidation, coupling | 1-cyclobutyl-1H-pyrazol-4-amine, HATU, DIEA | High selectivity | Multi-step, requires purification |

| N1-Alkylation with cyclopropylmethyl | N-alkylation with alkyl halides | Cyclopropylmethyl iodide, Cs2CO3, DMF | Straightforward, moderate yield | Regioisomer formation |

| Hydroxylation at C5 | Oxidation or precursor selection | Controlled oxidation conditions | Direct introduction of OH | Over-oxidation risk |

Q & A

Q. What are the optimal synthetic routes for 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazines with diketones or ketoesters under acidic or basic conditions. For example, cyclobutyl and cyclopropylmethyl groups may be introduced via nucleophilic substitution or coupling reactions. Reaction optimization should focus on temperature control (e.g., reflux in ethanol or THF) and catalyst selection (e.g., NaCNBH₃ for reductions) to minimize side products . Yield improvements may require iterative adjustments to stoichiometry and solvent polarity.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- FTIR for functional group verification (e.g., hydroxyl stretch at ~3200 cm⁻¹).

- HPLC-MS for purity assessment and detection of trace impurities.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How can researchers assess the biological activity of 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol in preclinical models?

- Methodological Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., COX-2, GABA receptors) using fluorogenic substrates or radioligand binding .

- In vivo models : Employ rodent seizure models (e.g., maximal electroshock) for anticonvulsant profiling, with dose-response curves and pharmacokinetic monitoring .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

- Methodological Answer :

- LogP : Estimated via HPLC retention time or computational tools (e.g., ChemAxon) to predict membrane permeability.

- Solubility : Determine experimentally in buffers (pH 1–7.4) using UV-Vis spectroscopy. Low solubility may necessitate prodrug strategies or formulation with cyclodextrins .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of pyrazole derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., tert-butyl) or Lewis acids (e.g., ZnCl₂) to favor substitution at the 3- or 5-position. Computational modeling (DFT) can predict reactive sites .

Q. How should contradictory data on biological activity between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Conduct metabolite profiling (LC-MS/MS) and compare with structurally related compounds (e.g., 3-ethyl-4-phenoxy analogs) . Validate targets using CRISPR knockouts or selective inhibitors.

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in pyrazole-based analogs?

- Methodological Answer :

- Synthesize derivatives with systematic substitutions (e.g., cyclopropyl vs. cyclobutyl).

- Use molecular docking to map interactions with target proteins (e.g., COX-2 active site).

- Corrogate data with bioactivity assays to identify critical pharmacophores .

Q. How can computational modeling enhance the design of derivatives with improved metabolic stability?

- Methodological Answer : Perform in silico ADMET profiling (e.g., SwissADME) to predict metabolic hotspots. Introduce steric hindrance (e.g., methyl groups) or replace labile moieties (e.g., ester-to-ether substitutions) .

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to acidic/basic buffers, oxidative stress (H₂O₂), and UV light. Monitor degradation via HPLC.

- Thermal analysis : Use DSC/TGA to assess solid-state stability .

Q. How can researchers overcome limitations in traditional synthetic routes (e.g., low scalability)?

- Methodological Answer :

Explore flow chemistry for hazardous steps (e.g., LiAlH₄ reductions) or biocatalytic methods for enantioselective synthesis. Microwave-assisted reactions may reduce cycle times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.